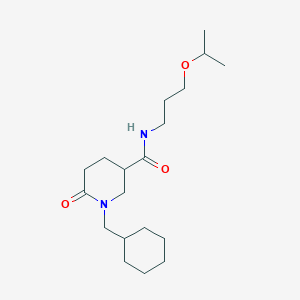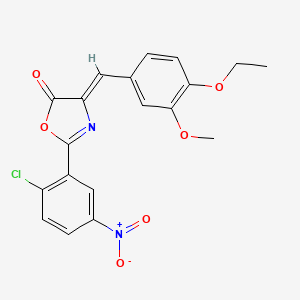![molecular formula C18H20N2O3 B6076586 4-ethoxy-N'-[1-(4-hydroxyphenyl)propylidene]benzohydrazide](/img/structure/B6076586.png)
4-ethoxy-N'-[1-(4-hydroxyphenyl)propylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N'-[1-(4-hydroxyphenyl)propylidene]benzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also referred to as EHPB and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of EHPB is not fully understood, but studies have suggested that it may act by inducing oxidative stress and DNA damage in cancer cells. EHPB has also been shown to inhibit the activity of enzymes involved in fungal and bacterial growth.
Biochemical and Physiological Effects:
EHPB has been shown to have both biochemical and physiological effects. Biochemically, EHPB can induce apoptosis in cancer cells by activating caspase enzymes. Physiologically, EHPB can cause a decrease in tumor size and inhibit the growth of fungal and bacterial cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using EHPB in lab experiments is its potential therapeutic applications in cancer, fungal, and bacterial diseases. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Direcciones Futuras
For EHPB research include studying its potential use as a combination therapy with other anticancer drugs, investigating its mechanism of action, and exploring its potential use as an antimicrobial and antifungal agent in clinical settings.
In conclusion, EHPB is a chemical compound that has potential therapeutic applications in cancer, fungal, and bacterial diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of EHPB as a therapeutic agent.
Métodos De Síntesis
The synthesis of EHPB has been achieved using different methods, including the reaction of 4-hydroxybenzohydrazide with 4-hydroxyphenylpropanal in the presence of acetic acid and ethanol. Another method involves the reaction of 4-hydroxybenzohydrazide with 4-hydroxyphenylpropanal in the presence of sodium hydroxide and ethanol. Both methods result in the formation of EHPB, which can be purified using various techniques such as recrystallization.
Aplicaciones Científicas De Investigación
EHPB has been studied for its potential therapeutic applications, including its anticancer, antifungal, and antimicrobial properties. Studies have shown that EHPB can inhibit the growth of cancer cells, including breast, lung, and colon cancer cells, by inducing apoptosis. EHPB has also been shown to have antifungal activity against Candida albicans and antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
4-ethoxy-N-[(Z)-1-(4-hydroxyphenyl)propylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-17(13-5-9-15(21)10-6-13)19-20-18(22)14-7-11-16(12-8-14)23-4-2/h5-12,21H,3-4H2,1-2H3,(H,20,22)/b19-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXUITFYZVZSGO-ZPHPHTNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1=CC=C(C=C1)OCC)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NC(=O)C1=CC=C(C=C1)OCC)/C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[(Z)-1-(4-hydroxyphenyl)propylideneamino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B6076514.png)
![{3-(3-methoxybenzyl)-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinyl}methanol](/img/structure/B6076518.png)
![2-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6076534.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(4,5-dimethoxy-2-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6076554.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-phenyl-2-propynamide](/img/structure/B6076561.png)


![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6076566.png)

![methyl 3-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6076577.png)
![[1-(7-chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B6076588.png)
![2-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6076589.png)
![7-(2,3-difluorobenzyl)-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6076590.png)
![2-(1,3-benzodioxol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B6076595.png)